

# Application Notes and Protocols for Cy3.5 Alkyne in Fluorescence Microscopy

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## Compound of Interest

Compound Name: Cy3.5 alkyne

Cat. No.: B12375166

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## Introduction

**Cy3.5 alkyne** is a bright and photostable fluorescent dye belonging to the cyanine family. Its terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This powerful labeling strategy enables the precise visualization of a wide array of biological molecules and processes within fixed and live cells with minimal background signal. These application notes provide detailed protocols for utilizing **Cy3.5 alkyne** in fluorescence microscopy, with a focus on metabolic labeling of newly synthesized proteins and the visualization of cell surface glycoproteins.

## Properties of Cy3.5 Alkyne

The selection of a fluorophore is critical for successful fluorescence microscopy. Cy3.5 offers a desirable spectral profile, positioned between the commonly used Cy3 and Cy5 dyes. Its key quantitative properties are summarized in the table below.

Property	Value	Reference
Excitation Maximum ( $\lambda_{\text{ex}}$ )	579 nm	[1]
Emission Maximum ( $\lambda_{\text{em}}$ )	591 nm	[1]
Molar Extinction Coefficient ( $\epsilon$ )	$139,000 \text{ cm}^{-1}\text{M}^{-1}$	[2]
Fluorescence Quantum Yield ( $\Phi$ )	~0.15 (protein-conjugated)	[3]
Fluorescence Lifetime ( $\tau$ )	~0.5 ns	[4]

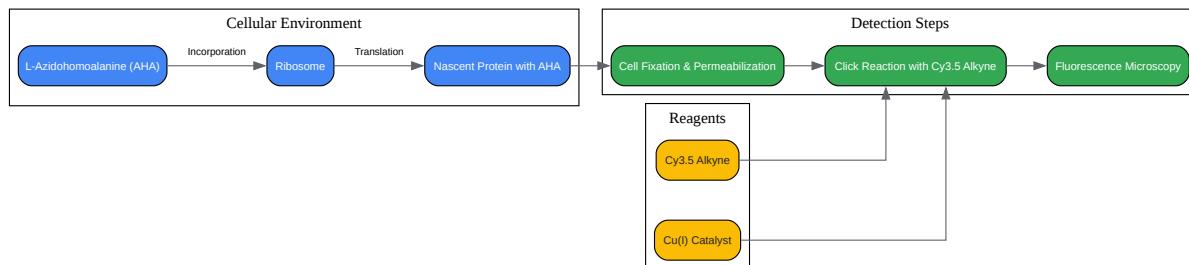
Note: The quantum yield of cyanine dyes can be influenced by their local environment and conjugation to biomolecules. The photostability of Cy3.5 is comparable to that of Cy3, which exhibits good photostability suitable for most imaging applications.

## Experimental Applications and Protocols

### Application 1: Visualization of Nascent Protein Synthesis via BONCAT

Bioorthogonal non-canonical amino acid tagging (BONCAT) is a powerful technique for imaging newly synthesized proteins. Cells are first incubated with a non-canonical amino acid containing an azide moiety, such as L-azidohomoalanine (AHA), which is a surrogate for methionine. AHA is incorporated into newly synthesized proteins by the cellular translational machinery. Subsequent detection with **Cy3.5 alkyne** via click chemistry allows for the specific visualization of this sub-population of proteins.

#### Experimental Workflow for BONCAT



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Caption: Workflow for labeling nascent proteins using BONCAT and **Cy3.5 alkyne**.

#### Protocol for Visualizing Nascent Proteins

- Cell Culture and Labeling:
  - Culture cells to the desired confluency.
  - Replace the culture medium with methionine-free medium and incubate for 1 hour to deplete endogenous methionine.
  - Add L-azidohomoalanine (AHA) to the methionine-free medium at a final concentration of 25-50  $\mu$ M.
  - Incubate the cells for 1-4 hours to allow for the incorporation of AHA into newly synthesized proteins.
- Cell Fixation and Permeabilization:
  - Wash the cells twice with phosphate-buffered saline (PBS).

- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash the cells three times with PBS.
- Click Reaction:
  - Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:
    - 880 µL of PBS
    - 10 µL of a 10 mM **Cy3.5 alkyne** stock solution in DMSO (final concentration: 10 µM)
    - 20 µL of a 50 mM copper(II) sulfate stock solution (final concentration: 1 mM)
    - 40 µL of a 50 mM sodium ascorbate stock solution in water (freshly prepared) (final concentration: 2 mM)
    - 50 µL of a 20 mM THPTA ligand stock solution in water (final concentration: 1 mM)
  - Note: Add the reagents in the order listed and vortex briefly after each addition.
  - Remove the PBS from the cells and add the click reaction cocktail.
  - Incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Imaging:
  - Wash the cells three times with PBS.
  - (Optional) Counterstain the nuclei with a suitable dye (e.g., DAPI).
  - Mount the coverslip on a microscope slide with an appropriate mounting medium.

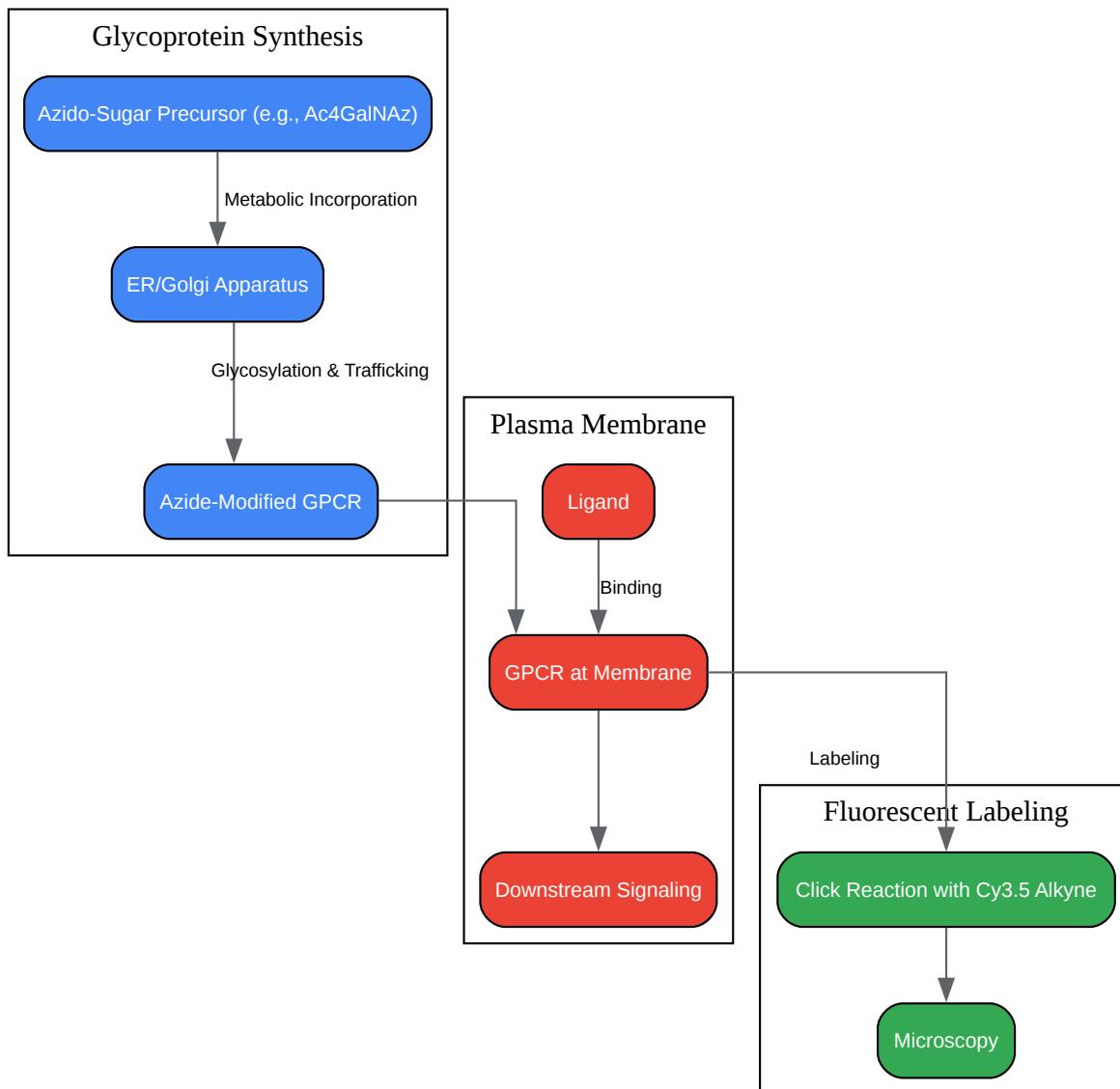
- Image the cells using a fluorescence microscope with excitation and emission filters suitable for Cy3.5 (e.g., excitation ~575 nm, emission ~600 nm).

## Application 2: Imaging of Cell Surface Glycoproteins

Metabolic labeling with azide-modified sugars allows for the visualization of newly synthesized glycoproteins. For example, peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) can be fed to cells and will be incorporated into O-linked glycoproteins. The azide groups on the cell surface can then be specifically labeled with **Cy3.5 alkyne**.

Signaling Pathway Context: GPCR Glycosylation

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are often glycosylated. This post-translational modification can influence their folding, trafficking, and signaling. Visualizing changes in GPCR glycosylation upon ligand binding can provide insights into receptor regulation.



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